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Compound of Interest

Compound Name: Dimethyl tetradecanedioate

Cat. No.: B1583837 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic

methodologies for dimethyl tetradecanedioate, a valuable long-chain diester with applications

in polymer chemistry, as a specialty chemical intermediate, and in the development of novel

drug delivery systems. This document details key experimental protocols, presents quantitative

data for comparative analysis, and visualizes the core synthetic pathways.

Direct Esterification of Tetradecanedioic Acid
(Fischer Esterification)
The most direct and conventional method for synthesizing dimethyl tetradecanedioate is the

Fischer esterification of its parent dicarboxylic acid. This acid-catalyzed reaction involves

heating the dicarboxylic acid with an excess of methanol to drive the equilibrium towards the

formation of the diester.

Experimental Protocol
Materials:

Tetradecanedioic acid

Methanol (anhydrous)
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Sulfuric acid (concentrated) or p-Toluenesulfonic acid monohydrate

Sodium bicarbonate (5% aqueous solution)

Brine (saturated aqueous sodium chloride solution)

Diethyl ether or Ethyl acetate

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, combine tetradecanedioic acid (1.0 equivalent) and a large excess of anhydrous

methanol (e.g., 20-40 equivalents).

Catalyst Addition: With continuous stirring, cautiously add a catalytic amount of concentrated

sulfuric acid (e.g., 0.05-0.1 equivalents) or p-toluenesulfonic acid monohydrate (e.g., 0.1

equivalents) to the mixture.

Reflux: Heat the reaction mixture to a gentle reflux (approximately 65-70°C) and maintain

this temperature for 4 to 16 hours. The progress of the reaction can be monitored by Thin

Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of

the starting dicarboxylic acid.[1]

Work-up and Isolation:

After the reaction is complete, allow the mixture to cool to room temperature.

Remove the excess methanol using a rotary evaporator.

Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

Wash the organic layer sequentially with a 5% aqueous sodium bicarbonate solution to

neutralize the acid catalyst and remove any unreacted dicarboxylic acid, followed by

deionized water, and finally with brine.[1][2]
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate the filtrate using a rotary evaporator to obtain the crude dimethyl
tetradecanedioate.

Purification: The crude product can be further purified by vacuum distillation or

recrystallization from a suitable solvent like methanol to yield the pure dimethyl
tetradecanedioate.

Process Workflow
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Fischer Esterification Experimental Workflow

Synthesis from Oleic Acid via Metathesis and
Oxidative Cleavage
A sustainable approach to dimethyl tetradecanedioate utilizes oleic acid, a renewable fatty

acid. This multi-step synthesis involves the self-metathesis of methyl oleate to form dimethyl 9-

octadecenedioate, followed by hydrogenation and oxidative cleavage.

Reaction Pathway

Methyl Oleate Self-Metathesis
(Grubbs Catalyst) Dimethyl 9-Octadecenedioate Hydrogenation

(e.g., H2, Pd/C) Dimethyl Octadecanedioate Oxidative Cleavage
(e.g., Ozonolysis) Dimethyl Tetradecanedioate
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Synthesis from Methyl Oleate Pathway

Experimental Protocols
Step 1: Self-Metathesis of Methyl Oleate
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Procedure: The internal olefin metathesis of methyl oleate is carried out in the presence of a

ruthenium-based catalyst, such as Grubbs II catalyst.[3] The reaction is typically performed

in an inert solvent like toluene at elevated temperatures (e.g., 75°C) under a nitrogen

atmosphere.[4] The reaction yields dimethyl 9-octadecenedioate and 9-octadecene.[3]

Quantitative Data: A reported yield for the formation of dimethyl 9-octadecenedioate using

Grubbs II catalyst is approximately 51%.[3]

Step 2: Hydrogenation of Dimethyl 9-Octadecenedioate

Procedure: The unsaturated diester is hydrogenated to saturate the carbon-carbon double

bond. This is typically achieved using hydrogen gas in the presence of a palladium on carbon

(Pd/C) catalyst in a suitable solvent like methanol or ethyl acetate. The reaction is run until

the uptake of hydrogen ceases.

Step 3: Oxidative Cleavage of Dimethyl Octadecanedioate

Procedure (Ozonolysis): The saturated diester is dissolved in a solvent such as methanol or

dichloromethane and cooled to a low temperature (e.g., -78°C). Ozone is bubbled through

the solution until a blue color persists, indicating the consumption of the starting material.[5]

Work-up:

Reductive Work-up: The resulting ozonide is treated with a reducing agent, such as

dimethyl sulfide or zinc dust, to yield two molecules of dimethyl heptanoate.

Oxidative Work-up: To obtain the desired dicarboxylic acid fragment, an oxidative work-up

is necessary. After ozonolysis, the reaction mixture is treated with an oxidizing agent, such

as hydrogen peroxide, which oxidizes the intermediate aldehydes to carboxylic acids.[2]

Subsequent esterification would then be required to obtain dimethyl tetradecanedioate.

A more direct route to the diester from the ozonide is less commonly reported for this

specific transformation.

Biocatalytic Synthesis via Fermentation
Microbial fermentation presents a green alternative for the production of long-chain dicarboxylic

acids, which can then be esterified to their corresponding dimethyl esters. Strains of the yeast
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Candida tropicalis have been engineered for the efficient production of these diacids from

alkanes or fatty acids.[6]

Process Overview
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of Extracted Diacid

Purification of
Dimethyl Tetradecanedioate Dimethyl Tetradecanedioate
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Biocatalytic Synthesis Workflow

Experimental Protocols
Step 1: Fermentation

Microorganism: A mutant strain of Candida tropicalis capable of producing dicarboxylic acids

is used.[7][8]

Culture Conditions: The yeast is cultured in a suitable fermentation medium containing a

carbon source for growth (e.g., glucose or sucrose) and the alkane precursor (n-

tetradecane).[7][9] The fermentation is carried out in a bioreactor with controlled pH,

temperature, and aeration.[7]

Product Formation: The yeast's metabolic pathways convert the n-tetradecane into

tetradecanedioic acid, which is secreted into the fermentation broth.[6]

Quantitative Data: While specific yields for tetradecanedioic acid are not readily available,

high concentrations of similar long-chain dicarboxylic acids, such as 138 g/L for the diacid

from n-tetradecane, have been reported.[10]

Step 2: Extraction and Esterification

Extraction: After fermentation, the tetradecanedioic acid is extracted from the broth. This

typically involves acidification of the broth to precipitate the dicarboxylic acid, followed by

filtration and washing.
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Esterification: The extracted tetradecanedioic acid is then esterified to dimethyl
tetradecanedioate using the Fischer esterification protocol as described in Section 1.[11]

Synthesis from Cyclododecanone
Cyclododecanone, a readily available cyclic ketone, can serve as a precursor for the synthesis

of long-chain dicarboxylic acids through oxidative ring-opening reactions.

Reaction Pathway

Cyclododecanone Baeyer-Villiger
Oxidation

Cyclododecanolide
(Lactone) Hydrolysis 12-Hydroxydodecanoic Acid Oxidation Tetradecanedioic Acid Esterification Dimethyl Tetradecanedioate
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Synthesis from Cyclododecanone Pathway

Experimental Protocols
Step 1: Baeyer-Villiger Oxidation of Cyclododecanone

Procedure: Cyclododecanone is oxidized to the corresponding lactone, cyclododecanolide,

using a peroxyacid such as meta-chloroperoxybenzoic acid (m-CPBA) or permaleic acid.[3]

[7] The reaction is typically carried out in an inert solvent like dichloromethane.

Step 2: Hydrolysis of Cyclododecanolide

Procedure: The lactone is hydrolyzed to the corresponding ω-hydroxy carboxylic acid (12-

hydroxydodecanoic acid) under acidic or basic conditions.

Step 3: Oxidation to Tetradecanedioic Acid

Procedure: The terminal alcohol of the hydroxy acid is oxidized to a carboxylic acid. This can

be achieved using strong oxidizing agents. However, a more direct route from the cyclic

ketone to the dicarboxylic acid may be possible with stronger oxidizing systems, though this

is less commonly described for this specific transformation.

Step 4: Esterification
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Procedure: The resulting tetradecanedioic acid is esterified to dimethyl tetradecanedioate
following the Fischer esterification protocol outlined in Section 1.

Quantitative Data Summary
Synthesis
Method

Key Steps
Reported/Esti
mated Yield

Purity
Key
Consideration
s

Direct

Esterification

Fischer

Esterification

>90% (estimated

based on similar

reactions)[1]

>98% after

purification

Reversible

reaction; requires

excess alcohol or

removal of water.

From Oleic Acid

1. Metathesis2.

Hydrogenation3.

Oxidative

Cleavage

Step 1: ~51%

[3]Overall yield is

lower.

>98% after

purification

Multi-step

process; requires

specialized

catalysts and

ozonolysis

equipment.

Biocatalytic

Synthesis

1.

Fermentation2.

Extraction &

Esterification

High diacid

concentration in

broth (e.g., 138

g/L)[10]

>98% after

purification

Requires

expertise in

fermentation

technology;

"green"

approach.

From

Cyclododecanon

e

1. Baeyer-

Villiger2.

Hydrolysis3.

Oxidation4.

Esterification

Yields vary

depending on

specific reagents

and conditions.

>98% after

purification

Multi-step

process involving

strong oxidizing

agents.

Conclusion
The synthesis of dimethyl tetradecanedioate can be achieved through several distinct

pathways, each with its own advantages and challenges. The direct Fischer esterification of

tetradecanedioic acid is the most straightforward method, offering high yields and purity. The
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route from oleic acid represents a sustainable approach utilizing renewable feedstocks, though

it involves a multi-step process. Biocatalytic synthesis via fermentation is a promising "green"

alternative that can potentially provide high product concentrations, while the synthesis from

cyclododecanone offers another route from a common chemical feedstock. The choice of

method will depend on factors such as the availability of starting materials, scalability, cost, and

environmental considerations. This guide provides the foundational knowledge for researchers

and professionals to select and implement the most suitable synthetic strategy for their specific

needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1583837#dimethyl-tetradecanedioate-synthesis-
methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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